molecular formula C14H16N4 B8376535 8-cyclohexyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine

8-cyclohexyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine

Cat. No. B8376535
M. Wt: 240.30 g/mol
InChI Key: DRLXSJUOTKNTDH-UHFFFAOYSA-N
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Patent
US08962629B2

Procedure details

Aqueous NaOH (2N, 0.3 mL) was added to 8-cyclohexyl-3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine (0.051 g, 0.13 mmol) in 1,4-dioxane (3 mL) and the mixture was heated at reflux for about 1 h. The organic solvent was removed under reduced pressure and the aqueous phase neutralized with aqueous 1 N HCl and extracted with EtOAc (2×15 mL). The combined organic extracts were washed with brine (1×10 mL), dried over anhydrous MgSO4, and concentrated in vacuo. The residue was suspended in MeCN (2 mL) and the precipitate was collected by filtration and dried to yield 8-cyclohexyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine as a tan solid (0.006 g, 19%): LC/MS (Table 2, Method a) Rt=2.12 min; MS m/z: 241 (M+H)+.
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
8-cyclohexyl-3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine
Quantity
0.051 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1([C:9]2[N:13]3[C:14]4[CH:20]=[CH:19][N:18](S(C5C=CC(C)=CC=5)(=O)=O)[C:15]=4[N:16]=[CH:17][C:12]3=[N:11][CH:10]=2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1>O1CCOCC1>[CH:3]1([C:9]2[N:13]3[C:14]4[CH:20]=[CH:19][NH:18][C:15]=4[N:16]=[CH:17][C:12]3=[N:11][CH:10]=2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
8-cyclohexyl-3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine
Quantity
0.051 g
Type
reactant
Smiles
C1(CCCCC1)C1=CN=C2N1C1=C(N=C2)N(C=C1)S(=O)(=O)C1=CC=C(C)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×15 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=CN=C2N1C1=C(N=C2)NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.006 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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